N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Overview
Description
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a fluorophenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid.
Formation of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to the corresponding hydrazide using hydrazine hydrate. This hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Coupling with 4-fluorophenoxyacetic acid: The oxadiazole intermediate is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular pathways and biological processes. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- N-(5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- N-(5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O4/c15-11-6-5-10(22-11)13-18-19-14(23-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRUFHQJLAKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143407 | |
Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172760-96-1 | |
Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172760-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(5-Bromo-2-furanyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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